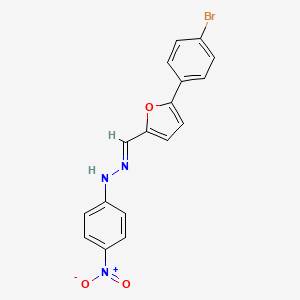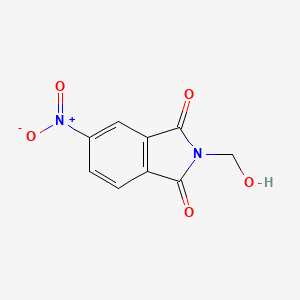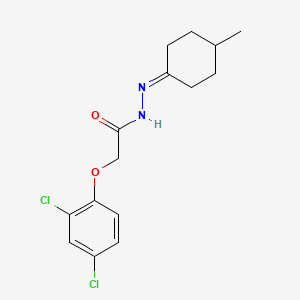
2-(2,4-Dichlorophenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジクロロフェノキシ)-N'-(4-メチルシクロヘキシリデン)アセトヒドラジドは、化学、生物学、産業など様々な分野で多様な用途を持つ合成有機化合物です。この化合物は、ジクロロフェノキシ基とメチルシクロヘキシリデン基の存在によって特徴付けられ、これらがその独特な化学的性質と反応性に寄与しています。
準備方法
合成経路と反応条件
2-(2,4-ジクロロフェノキシ)-N'-(4-メチルシクロヘキシリデン)アセトヒドラジドの合成は、通常、2,4-ジクロロフェノキシ酢酸とヒドラジン水和物を反応させて対応するヒドラジドを生成することから始まります。この中間体を次に、酸性または塩基性条件下で4-メチルシクロヘキサノンと反応させることにより、最終生成物が得られます。温度、溶媒、pHなどの反応条件は、化合物の収率と純度を決定する上で重要な役割を果たします。
工業的生産方法
この化合物の工業的生産には、高収率と費用対効果を確保するために最適化された反応条件を使用した大規模合成が関与する場合があります。このプロセスには、最終生成物を純粋で安定な形態で得るために、精製、結晶化、乾燥などの工程が含まれる場合があります。
化学反応解析
反応の種類
2-(2,4-ジクロロフェノキシ)-N'-(4-メチルシクロヘキシリデン)アセトヒドラジドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化され得ます。
還元: 還元反応は、化合物の還元形態を生成することができ、その化学的性質を変化させる可能性があります。
置換: この化合物は、1つ以上の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例えば、過マンガン酸カリウム)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換反応のための様々な求核剤が含まれます。温度、溶媒、触媒などの反応条件は、目的の生成物を得るために重要です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性があり、一方置換反応は様々な置換誘導体を生成する可能性があります。
科学研究における用途
2-(2,4-ジクロロフェノキシ)-N'-(4-メチルシクロヘキシリデン)アセトヒドラジドは、以下を含むいくつかの科学研究用途を持っています。
化学: 有機合成における試薬として、および他の複雑な分子の合成のための前駆体として使用されています。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 創薬や製剤など、潜在的な治療用途について研究されています。
産業: 農薬、医薬品、その他の工業製品の製造に使用されています。
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
2-(2,4-ジクロロフェノキシ)-N'-(4-メチルシクロヘキシリデン)アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合することにより、その活性を調節することによって、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
2,4-ジクロロフェノキシ酢酸: 構造的特徴は似ていますが、化学的性質と用途が異なる関連化合物です。
メチル (±)-2-(2,4-ジクロロフェノキシ)プロピオネート: 異なる化学的および生物学的活性を持つ別の類似化合物です。
独自性
2-(2,4-ジクロロフェノキシ)-N'-(4-メチルシクロヘキシリデン)アセトヒドラジドは、ジクロロフェノキシ基とメチルシクロヘキシリデン基の特定の組み合わせによってユニークであり、これにより独特な化学反応性と潜在的な用途がもたらされます。様々な化学反応を起こす汎用性と、多様な科学研究用途は、類似化合物と比較してその独自性をさらに強調しています。
特性
分子式 |
C15H18Cl2N2O2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[(4-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-10-2-5-12(6-3-10)18-19-15(20)9-21-14-7-4-11(16)8-13(14)17/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,19,20) |
InChIキー |
ALEFDMBZPGFOGD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
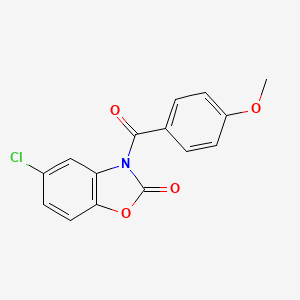
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)


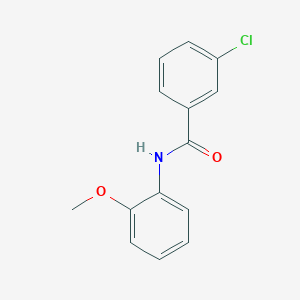

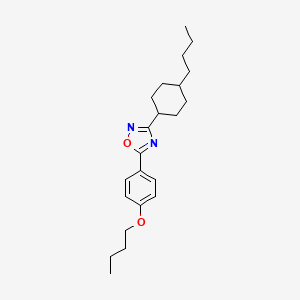
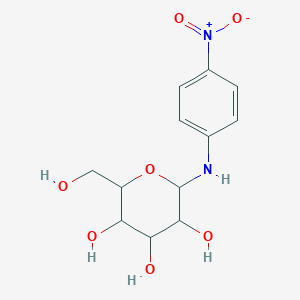
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
